molecular formula C14H14ClN3O B3048932 2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE CAS No. 186829-19-6

2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE

Cat. No.: B3048932
CAS No.: 186829-19-6
M. Wt: 275.73 g/mol
InChI Key: KNGXENHWYNLKBU-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide is a heterocyclic compound that features a pyridine ring fused to an indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors

    Cyclization: The indolizine core can be synthesized via a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Pyridine Introduction: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and indolizine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of the indolizine core.

    Pyridine Derivatives: Various pyridine derivatives with different substituents at the 2- and 3-positions.

Uniqueness

2-Chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide is unique due to its fused indolizine-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-11(14(16)19)10-5-1-2-7-18(10)13(12)9-4-3-6-17-8-9/h3-4,6,8H,1-2,5,7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGXENHWYNLKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=C2C3=CN=CC=C3)Cl)C(=O)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333187
Record name 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186829-19-6
Record name 2-Chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186829-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CMV-423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186829196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CMV-423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDX37M872C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE
Reactant of Route 2
2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE
Reactant of Route 3
2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE
Reactant of Route 4
2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE
Reactant of Route 5
2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE
Reactant of Route 6
2-CHLORO-3-(PYRIDIN-3-YL)-5,6,7,8-TETRAHYDROINDOLIZINE-1-CARBOXAMIDE

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